molecular formula C9H8N2 B076468 Benzodiazepine CAS No. 12794-10-4

Benzodiazepine

Cat. No. B076468
M. Wt: 144.17 g/mol
InChI Key: SVUOLADPCWQTTE-UHFFFAOYSA-N
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Patent
US03957761

Procedure details

In the manner [1,4]benzodiazepin. in Example 27, 2'-chloro-5-nitro2-[3-[(dimethylamino)methyl]-5-(phthalimidomethyl)-4H-1,2,4triazol-4-yl]benzophenone is heated in ethanol with hydrazine hydrate to give 8-nitro-1-[(dimethylamino)methyl] -6-(o-chlorophenyl)-4H-s-triazolo[4,3-a]1,4]benzodiazepin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2'-chloro-5-nitro2-[3-[(dimethylamino)methyl]-5-(phthalimidomethyl)-4H-1,2,4triazol-4-yl]benzophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[CH:5]=NC=C1.ClC1C=CC=CC=1C(=O)C1C=[C:24]([N+:26]([O-])=O)[CH:23]=CC=1N1C(CN2C(=O)C3=CC=CC=C3C2=O)=NN=C1CN(C)C.O.NN>C(O)C>[NH:1]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[CH:5]=[CH:23][CH:24]=[N:26]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CN=CC2=C1C=CC=C2
Step Two
Name
2'-chloro-5-nitro2-[3-[(dimethylamino)methyl]-5-(phthalimidomethyl)-4H-1,2,4triazol-4-yl]benzophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)C(C1=C(C=CC(=C1)[N+](=O)[O-])N1C(=NN=C1CN1C(C=2C(C1=O)=CC=CC2)=O)CN(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1N=CC=CC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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